4-Pent-4-ynyl-morpholine

Vue d'ensemble

Description

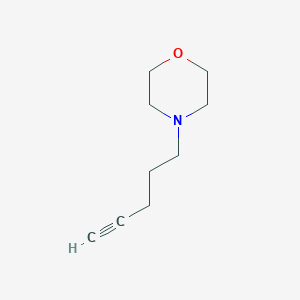

4-(Pent-4-YN-1-YL)morpholine is a versatile chemical compound with the molecular formula C9H15NO. It is a derivative of morpholine, featuring a pentynyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its unique structure, which offers immense potential for research in various fields .

Applications De Recherche Scientifique

4-(Pent-4-YN-1-YL)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It contains a morpholine moiety, which is a six-member aliphatic saturated ring with the formula c4h9no . Morpholine and its derivatives have been found to interact with various biological targets, but the specific target for 4-Pent-4-ynyl-morpholine remains to be identified.

Mode of Action

The mode of action of this compound is currently unknown due to the lack of research on this specific compound. Morpholine derivatives have been found to interact with their targets in various ways, often leading to changes in cellular processes .

Pharmacokinetics

Morpholine derivatives are generally known for their diverse pharmacokinetic properties . The bioavailability of this compound would depend on these properties, which are influenced by factors such as its chemical structure and the route of administration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-4-YN-1-YL)morpholine typically involves the reaction of morpholine with 4-pentynyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 4-(Pent-4-YN-1-YL)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pent-4-YN-1-YL)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the alkyne group into an alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF, followed by the addition of the desired nucleophile.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of substituted morpholine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Pentynyl-morpholine: Similar structure but lacks the alkyne group.

4-Butynyl-morpholine: Shorter carbon chain compared to 4-(Pent-4-YN-1-YL)morpholine.

4-Hexynyl-morpholine: Longer carbon chain compared to 4-(Pent-4-YN-1-YL)morpholine.

Uniqueness

4-(Pent-4-YN-1-YL)morpholine stands out due to its unique pentynyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Activité Biologique

4-(Pent-4-YN-1-YL)morpholine, a compound characterized by its morpholine ring and a pent-4-yne substituent, has garnered interest in various fields of biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The structure of 4-(Pent-4-YN-1-YL)morpholine includes:

- Morpholine Ring : A six-membered ring containing one nitrogen atom.

- Pent-4-Yne Substituent : A linear alkyne chain that enhances the compound's reactivity and biological interactions.

The biological activity of 4-(Pent-4-YN-1-YL)morpholine is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it may affect enzymes involved in oxidative stress and inflammation pathways, contributing to its cardioprotective effects .

- Cellular Signaling Modulation : Research indicates that the compound can modulate signaling pathways related to cell survival and apoptosis. This modulation can lead to reduced oxidative stress and enhanced cellular resilience .

- Interaction with DNA Structures : Preliminary studies suggest that derivatives of similar compounds could stabilize G-quadruplex (G4) structures in DNA, potentially influencing gene expression and cellular functions.

Biological Activity Overview

The biological activities of 4-(Pent-4-YN-1-YL)morpholine can be summarized as follows:

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective potential of 4-(Pent-4-YN-1-YL)morpholine, researchers treated SH-SY5Y neuronal cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in cell viability and a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of the compound. It was found to inhibit AChE with an IC50 value comparable to known inhibitors, indicating potential applications in treating Alzheimer's disease . The inhibition was confirmed through kinetic studies showing reversible binding to the enzyme.

Pharmacokinetics

While detailed pharmacokinetic data specific to 4-(Pent-4-YN-1-YL)morpholine is limited, studies on similar morpholine derivatives suggest favorable absorption and distribution characteristics. The presence of the alkyne group may enhance lipophilicity, potentially improving bioavailability.

Future Directions

Research into 4-(Pent-4-YN-1-YL)morpholine is still in its early stages. Future studies should focus on:

- In Vivo Studies : To better understand the pharmacodynamics and therapeutic potential in animal models.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

- Structure–Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.

Propriétés

IUPAC Name |

4-pent-4-ynylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRPJABSMZJSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310301 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-59-8 | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14044-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pentyn-1-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.